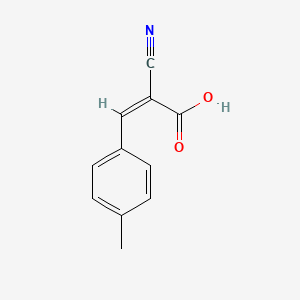

(Z)-2-Cyano-3-(p-tolyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMAAVBAABUVMQ-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid is limited in publicly available literature. Much of the following information is based on the known properties of the more common (E)-isomer, general principles of organic chemistry, and data from structurally related compounds.

Core Chemical Properties

This compound, also known as (Z)-α-cyano-p-methylcinnamic acid, is an organic compound featuring a carboxylic acid group, a nitrile group, and a p-tolyl substituent attached to an acrylic acid backbone. The "(Z)" designation indicates that the p-tolyl group and the carboxylic acid group are on the same side of the carbon-carbon double bond.

Physicochemical Data

A summary of the available and estimated physicochemical data for this compound is presented in Table 1. Data for the more widely studied (E)-isomer is included for comparison.

| Property | This compound | (E)-2-Cyano-3-(p-tolyl)acrylic acid |

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol | 187.19 g/mol |

| CAS Number | 1424390-73-7 (isomer unspecified) | 20374-48-5[1][2] |

| Appearance | Likely a solid | Solid |

| Melting Point | Not available | Data not consistently available |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in many organic solvents |

| pKa | Estimated to be around 2-3 | Estimated to be around 2-3 |

Synthesis and Purification

The primary synthetic route to 2-cyano-3-(p-tolyl)acrylic acid is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3]

General Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or pyridine).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate, leading to the precipitation of the product.

-

Purification: The crude product, which is likely a mixture of (E) and (Z) isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Note on Stereoselectivity: The Knoevenagel condensation often favors the formation of the thermodynamically more stable (E)-isomer. To potentially increase the yield of the (Z)-isomer, photochemical isomerization of the (E)-isomer can be explored. This would involve dissolving the (E)-isomer in a suitable solvent and irradiating it with UV light of an appropriate wavelength. The resulting mixture of isomers would then require separation, for example, by column chromatography.

Caption: A general workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Data

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Vinylic Proton: A singlet for the vinylic proton. The chemical shift of this proton is a key differentiator between the (Z) and (E) isomers. In the (Z)-isomer, this proton is expected to be shielded compared to the (E)-isomer due to the anisotropic effect of the cis-carboxylic acid group, and thus should appear at a relatively upfield chemical shift.

-

Carboxylic Acid Proton: A broad singlet, typically at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

Methyl Protons: A singlet around δ 2.3-2.5 ppm for the tolyl methyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.

-

Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.

-

Olefinic Carbons: Two signals for the double bond carbons.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Methyl Carbon: A signal around δ 20-25 ppm for the tolyl methyl group.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.

-

C=C Stretch: An absorption band in the region of 1620-1640 cm⁻¹ for the carbon-carbon double bond.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 187.19). High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of CO₂, H₂O, and cleavage of the tolyl group.

Biological Activity and Potential Applications

The biological activities of 2-cyanoacrylic acid derivatives are diverse, with applications ranging from herbicides and antimicrobials to medical tissue adhesives.[6][7][8][9]

Tyrphostin Analogs and Kinase Inhibition

Structurally, this compound shares features with a class of compounds known as tyrphostins , which are known inhibitors of protein tyrosine kinases (PTKs).[10][11][12] For example, Tyrphostin AG17 is a well-studied inhibitor of the epidermal growth factor receptor (EGFR) kinase.[11][12][13] These compounds often feature a substituted benzylidene moiety linked to a malononitrile or cyanoacrylic acid derivative.

The inhibition of PTKs is a key mechanism in the development of anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This blocks the downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for tyrphostin-like compounds.

Stability and Reactivity

-

Polymerization: Like other acrylic acid derivatives, this compound may be susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[14]

-

Isomerization: The (Z)-isomer is generally less thermodynamically stable than the (E)-isomer and may convert to the (E)-form upon heating or exposure to acidic or basic conditions.

-

Decarboxylation: At high temperatures, decarboxylation may occur.

-

Reactivity of Functional Groups: The carboxylic acid and nitrile groups can undergo their characteristic chemical transformations.

Conclusion

This compound is a compound of interest due to its structural similarity to biologically active molecules like tyrphostins. While specific experimental data for this isomer is not abundant, its properties can be inferred from related compounds. The Knoevenagel condensation provides a viable synthetic route, although achieving high selectivity for the (Z)-isomer may require specialized conditions or post-synthesis isomerization. Further research is needed to fully characterize this compound and explore its potential applications, particularly in the area of kinase inhibition for drug development.

References

- 1. 20374-48-5|(E)-2-Cyano-3-(p-tolyl)acrylic acid|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adooq.com [adooq.com]

- 14. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the synthetic protocol, purification methods, and comprehensive characterization data.

Introduction

This compound is an α,β-unsaturated carboxylic acid derivative. The presence of the cyano and carboxylic acid functionalities, along with the p-tolyl group, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities. The specific (Z)-stereochemistry of the double bond is a critical feature that can significantly influence the biological and pharmacological properties of its derivatives. This guide focuses on the selective synthesis and rigorous characterization of the (Z)-isomer.

Synthesis of this compound

The synthesis of this compound is achieved via the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, cyanoacetic acid, with a carbonyl compound, p-tolualdehyde. The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. For the synthesis of the (Z)-isomer, specific conditions are required to favor its formation and subsequent isolation.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Technical Guide: Spectroscopic and Synthetic Profile of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid. Due to the limited availability of direct experimental data for the (Z)-isomer, this guide leverages established principles and data from analogous compounds to present a predictive yet scientifically grounded profile.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, (E)-2-Cyano-3-(p-tolyl)acrylic acid, and other related cyanoacrylic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| Olefinic-H | ~7.5 | singlet | - |

| Aromatic-H (ortho to acrylic) | ~7.8 | doublet | ~8.0 |

| Aromatic-H (meta to acrylic) | ~7.3 | doublet | ~8.0 |

| -CH₃ | ~2.4 | singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~165 |

| C=C (olefinic, Cα) | ~105 |

| C=C (olefinic, Cβ) | ~150 |

| -CN | ~115 |

| Aromatic C (quaternary, C1) | ~130 |

| Aromatic C (CH, C2/C6) | ~131 |

| Aromatic C (CH, C3/C5) | ~130 |

| Aromatic C (quaternary, C4) | ~143 |

| -CH₃ | ~22 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 2950 - 2850 | Medium |

| C≡N stretch (Nitrile) | ~2220 | Strong |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong |

| C=C stretch (Olefinic) | ~1630 | Medium |

| C=C stretch (Aromatic) | ~1600, ~1490 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 187.06 |

| [M-OH]⁺ | 170.06 |

| [M-COOH]⁺ | 142.07 |

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| Transition | Predicted λmax (nm) |

| π → π* | ~280-290 |

It is important to note that the UV-Vis absorption maximum for (Z)-isomers of cinnamic acid derivatives is typically blue-shifted (occurs at a shorter wavelength) compared to the corresponding (E)-isomers due to steric hindrance that reduces planarity and conjugation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

The synthesis of this compound can be achieved through a Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. The (Z)-isomer is often a minor product, and specific reaction conditions or subsequent isomerization steps may be required to enhance its yield.

Materials:

-

p-Tolualdehyde

-

Cyanoacetic acid

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add distilled water to the mixture until a precipitate forms.

-

Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to ensure the precipitation of the carboxylic acid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude product will likely be a mixture of (E) and (Z) isomers. Purification and separation of the (Z)-isomer can be achieved by fractional crystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Biological Activity Context

While specific signaling pathways for this compound are not documented, the broader class of cyanoacrylates has been investigated for various biological activities. These include herbicidal, fungicidal, and antitumor properties[1]. Some cyanoacrylate derivatives are also used as tissue adhesives in medical applications, where their biocompatibility and degradation products are of key interest[2]. The biological effects are highly dependent on the specific chemical structure. Further research is required to elucidate any specific biological roles or mechanisms of action for this compound.

References

Biological Activity of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (Z)-2-Cyano-3-(p-tolyl)acrylic acid derivatives. The document focuses on their antimicrobial properties, presenting available quantitative data, detailed experimental methodologies, and the synthetic pathways employed for their preparation.

Executive Summary

This compound derivatives represent a class of organic compounds with demonstrated biological activities. Research has particularly highlighted their potential as antimicrobial agents. Structurally, these compounds belong to the broader family of α,β-unsaturated carbonyl compounds, which are known for their reactivity and diverse pharmacological effects. The key structural features include a cyano group and a p-tolyl group attached to an acrylic acid backbone. This guide synthesizes the current knowledge on these derivatives, with a focus on their antimicrobial efficacy.

Quantitative Biological Data

The antimicrobial activity of this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is for a series of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives, which are structurally related to the core topic and provide the most relevant available data.

Table 1: Antimicrobial Activity (MIC) of this compound Derivatives

| Compound | Target Organism | Type | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 5g | Staphylococcus aureus | Gram-positive Bacteria | 100 | Ampicillin | 100 |

| 5h | Staphylococcus aureus | Gram-positive Bacteria | 100 | Ampicillin | 100 |

| 5g | Bacillus subtilis | Gram-positive Bacteria | 100 | Ampicillin | 100 |

| 5h | Bacillus subtilis | Gram-positive Bacteria | 100 | Ampicillin | 100 |

| 5e | Pseudomonas aeruginosa | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |

| 5g | Pseudomonas aeruginosa | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |

| 5e | Escherichia coli | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |

| 5g | Escherichia coli | Gram-negative Bacteria | Moderately Effective | Streptomycin | 50 |

| 5e | Fungal Strains | Fungi | 100 | Nystatin | 100 |

*Note: The source describes the activity as "moderately effective" in comparison to the standard, without providing a precise MIC value.[1]

Experimental Protocols

The following protocols are standard methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Knoevenagel Condensation

The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., 2-cyanoacetamide) with a carbonyl compound (p-tolualdehyde).

General Procedure:

-

Equimolar amounts of p-tolualdehyde and a 2-cyanoacetic acid derivative (e.g., 2-cyanoacetamide) are dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of a weak base, commonly piperidine, is added to the reaction mixture.

-

The mixture is refluxed for a specified period, typically several hours, while the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the final this compound derivative.

Caption: Knoevenagel condensation for synthesis.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard and widely accepted technique in microbiology.

Procedure:

-

Preparation of Stock Solutions: The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

-

Serial Dilutions: A series of two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound derivatives have not been extensively elucidated in the available scientific literature. However, based on the known mechanisms of other cyanoacrylate compounds, a potential mode of action can be proposed.

Many α,β-unsaturated carbonyl compounds, including cyanoacrylates, are known to be Michael acceptors. This chemical property allows them to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. By forming covalent adducts with key enzymes or proteins in microorganisms, they can disrupt essential cellular processes.

A plausible mechanism of antimicrobial action for these derivatives could involve the inhibition of crucial bacterial enzymes, leading to the disruption of metabolic pathways or cell wall synthesis. For instance, some studies on other cyanoacrylate derivatives suggest that they can induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and cell death.[2]

It is important to note that this proposed mechanism is speculative for the specific this compound derivatives and requires further experimental validation.

Caption: Proposed mechanism of antimicrobial action.

Conclusion and Future Directions

This compound derivatives have demonstrated promising antimicrobial activity, with some compounds showing efficacy comparable to standard antibiotics against Gram-positive bacteria and fungi. The synthetic route via Knoevenagel condensation is well-established and allows for the generation of a diverse range of derivatives for further investigation.

Future research should focus on several key areas:

-

Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways affected by these compounds in microorganisms.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the aromatic ring and the acrylic acid moiety would help in optimizing the antimicrobial potency and selectivity.

-

Cytotoxicity and In Vivo Efficacy: Evaluation of the toxicity of these compounds against mammalian cell lines and their efficacy in animal models of infection are crucial steps for their potential development as therapeutic agents.

This technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound derivatives as a novel class of antimicrobial agents.

References

In Silico Modeling of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in silico modeling of interactions involving (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs. While specific experimental data for this compound is limited, this document leverages extensive research on structurally similar 2-cyano-3-arylacrylic acid derivatives to present a comprehensive framework for computational analysis. These compounds have garnered significant interest as potential inhibitors of key protein targets in various signaling pathways implicated in cancer and other diseases. This guide outlines detailed methodologies for crucial in silico experiments, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows. The primary focus is on the interaction of this class of compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two well-established targets for anticancer drug development.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section presents a compilation of representative data from in silico studies on analogous 2-cyano-3-arylacrylic acid derivatives and other inhibitors targeting VEGFR-2 and EGFR. This data is intended to provide a comparative baseline for researchers working with this class of compounds.

Table 1: Representative Molecular Docking and Binding Energy Data for VEGFR-2 Inhibitors

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues | Reference Compound |

| Derivative 1 | VEGFR-2 | -9.8 | -45.2 | Cys919, Asp1046, Glu885 | Axitinib |

| Derivative 2 | VEGFR-2 | -9.5 | -43.8 | Cys919, Asp1046, Glu885 | Sorafenib |

| Derivative 3 | VEGFR-2 | -9.2 | -41.5 | Cys919, Asp1046, Glu885 | Sunitinib |

| Axitinib | VEGFR-2 | -10.1 | -48.9 | Cys919, Asp1046, Glu885 | - |

Table 2: Representative Molecular Docking and Binding Energy Data for EGFR Inhibitors

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues | Reference Compound |

| Analog 1 | EGFR | -8.9 | -39.7 | Met793, Leu718, Asp855 | Erlotinib |

| Analog 2 | EGFR | -8.5 | -37.2 | Met793, Leu718, Asp855 | Gefitinib |

| Analog 3 | EGFR | -8.2 | -35.9 | Met793, Leu718, Asp855 | Lapatinib |

| Erlotinib | EGFR | -9.2 | -41.1 | Met793, Leu718, Asp855 | - |

Experimental Protocols

This section details the methodologies for key in silico experiments used to model the interactions of small molecules like this compound with their protein targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode and for virtual screening of compound libraries.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4AG8; EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogens and assign partial charges to the protein atoms using a force field (e.g., CHARMM, AMBER).

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound or its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations.

-

Define the grid box dimensions to encompass the entire binding site.

-

Run the docking algorithm to generate a set of possible binding poses for the ligand.

-

The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD).

-

The docking score provides an estimation of the binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.

-

Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent or conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration and gradually released.

-

-

Production Run:

-

Run the MD simulation for a specified length of time (e.g., 100 ns) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.[1]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[1]

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.

-

Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the protein and the ligand.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR-2 and EGFR, which are common targets for 2-cyano-3-arylacrylamide derivatives.

Caption: VEGFR-2 Signaling Pathway.

Caption: EGFR Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the in silico modeling of small molecule-protein interactions.

Caption: In Silico Modeling Workflow.

Conclusion

This technical guide provides a foundational understanding of the in silico methodologies applicable to the study of this compound and its analogs. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the binding modes, interaction energies, and dynamic behavior of these compounds with key protein targets like VEGFR-2 and EGFR. The protocols and data presented herein serve as a valuable resource for guiding future computational studies aimed at the discovery and optimization of novel therapeutic agents. While the lack of direct experimental data for the specific title compound necessitates the use of analogous data, the principles and workflows outlined are broadly applicable and provide a robust framework for in silico drug discovery efforts in this chemical space.

References

An In-depth Technical Guide on (Z)-2-Cyano-3-(p-tolyl)acrylic acid as a Knoevenagel Condensation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted cyanoacrylic acid synthesized via the Knoevenagel condensation. This class of molecules is of significant interest in medicinal chemistry and drug development due to their potential as covalent inhibitors of key signaling proteins, particularly kinases. The electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano and carboxylic acid groups, allows for targeted covalent modification of nucleophilic residues, such as cysteine, in the active sites of enzymes. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its role as a Knoevenagel condensation product and its potential as a kinase inhibitor.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1] When cyanoacetic acid is used as the active methylene compound, the product is a 2-cyanoacrylic acid derivative.

This compound incorporates a p-tolyl group, which can influence its steric and electronic properties, potentially affecting its biological activity and selectivity. The cyanoacrylic acid scaffold serves as a "warhead" for covalent inhibition, a strategy that has gained traction in drug discovery for its potential to achieve high potency and prolonged duration of action.[3] This guide details the synthesis of this compound and explores its potential mechanism of action in the context of kinase inhibition, a critical area in cancer and inflammation research.

Synthesis via Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, in a suitable solvent.[1][2]

Reaction Scheme

Caption: Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.

Experimental Protocol

The following is a representative experimental protocol based on general procedures for Knoevenagel condensations.[4]

Materials:

-

p-Tolualdehyde

-

Cyanoacetic acid

-

Piperidine

-

Acetonitrile

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 equivalent) and cyanoacetic acid (1.1 equivalents) in acetonitrile.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the this compound.

Physicochemical and Spectroscopic Data

| Property | Representative Data |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C, dependent on purity and isomeric form. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): 8.0-8.5 (s, 1H, vinylic CH), 7.2-7.8 (m, 4H, aromatic CH), 2.4 (s, 3H, CH₃), 10-12 (br s, 1H, COOH). The exact shift of the vinylic proton will be indicative of the Z/E stereochemistry. For a related compound, 2-(p-tolyl)acrylic acid, signals were observed at δ = 7.32-7.34 (m, 2H), 7.17-7.18 (m, 2H), 6.48 (s, 1H), 5.98 (s, 1H), 2.36 (s, 3H).[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): 165-170 (COOH), 150-155 (C=CH), 140-145 (aromatic C-CH₃), 130-135 (aromatic CH), 128-130 (aromatic CH), 115-120 (CN), 100-105 (C-CN), 21-22 (CH₃). For 2-(p-tolyl)acrylic acid, signals were observed at δ = 171.74, 140.60, 138.43, 133.43, 129.52, 129.01, 128.65, 128.46, 126.99, 21.34.[5] |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: 3200-2500 (br, O-H stretch of carboxylic acid), 2220 (C≡N stretch), 1700 (C=O stretch of carboxylic acid), 1620 (C=C stretch), 820 (p-substituted benzene). |

| Mass Spectrometry (ESI-MS) | Expected m/z: 188.06 [M+H]⁺, 210.04 [M+Na]⁺. |

Mechanism of Action in a Biological Context

Cyanoacrylic acid derivatives have emerged as promising candidates for the development of targeted covalent inhibitors. Their mode of action relies on the Michael addition reaction, where a nucleophilic residue from a biological target, typically a cysteine thiol group, attacks the electrophilic β-carbon of the α,β-unsaturated system.

Covalent Inhibition of Kinases

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Tyrosine kinase inhibitors (TKIs) are a major class of anti-cancer drugs.[7] Many TKIs are designed to compete with ATP at the enzyme's active site. Covalent TKIs, including those with a cyanoacrylamide warhead, can form a permanent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition.[7]

Potential Targeting of the TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the NF-κB and MAPK pathways, which are critical for cell survival and inflammation.[3] Inhibition of TAK1 is a promising strategy for cancer therapy. Several studies have shown that 2-cyanoacrylamide derivatives can act as potent TAK1 inhibitors.[3]

The proposed mechanism of inhibition involves the covalent modification of a cysteine residue in the active site of TAK1 by the cyanoacrylamide moiety of the inhibitor. This covalent bond formation blocks the kinase activity of TAK1, thereby inhibiting downstream signaling pathways that promote cancer cell survival.

Signaling Pathway Diagram: Inhibition of TAK1

The following diagram illustrates the general mechanism of TAK1 signaling and its inhibition by a 2-cyanoacrylamide-based inhibitor.

Caption: Inhibition of the TAK1 signaling pathway by a cyanoacrylamide-based covalent inhibitor.

Conclusion

This compound, a product of the Knoevenagel condensation, represents a class of compounds with significant potential in drug discovery. Its synthesis is straightforward, and its chemical structure is amenable to further modification to optimize potency and selectivity. The cyanoacrylamide scaffold acts as an effective Michael acceptor, enabling covalent inhibition of key enzymatic targets such as protein kinases. The potential for these compounds to inhibit signaling pathways critical for cancer cell survival, such as the TAK1 pathway, makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and application of this promising class of molecules.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. rsc.org [rsc.org]

- 6. Tyrosine kinase inhibition: an approach to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Navigating the Stability Landscape of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted α-cyanoacrylic acid, a class of compounds known for their utility as chemical intermediates and, in polymeric form, as adhesives. The stability of such molecules is a critical parameter in drug development and materials science, influencing storage, formulation, and in vivo performance. This technical guide consolidates the expected stability profile of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Predicted Physicochemical Properties and Stability Profile

The stability of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the electron-withdrawing cyano group, the α,β-unsaturated system, and the p-tolyl substituent.

Table 1: Predicted Stability of this compound under Various Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale/Supporting Evidence from Related Compounds |

| Acidic Hydrolysis | Likely susceptible to degradation, especially under strong acidic conditions and heat. | Hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid. Isomerization to the more stable (E)-isomer. | Nitriles can be hydrolyzed to carboxylic acids under acidic conditions.[1][2][3] The α,β-unsaturation may also be susceptible to acid-catalyzed reactions. |

| Basic Hydrolysis | Highly susceptible to degradation. | Hydrolysis of the nitrile to a carboxylate salt. Potential for retro-Knoevenagel condensation. Polymerization. | Cyanoacrylates are known to undergo rapid anionic polymerization in the presence of weak bases.[4] Alkaline conditions facilitate the hydrolysis of the nitrile group.[3] |

| Oxidative Stress | Moderately stable, but the double bond may be susceptible to oxidation. | Epoxides, aldehydes, or carboxylic acids resulting from cleavage of the double bond. | The carbon-carbon double bond is a potential site for oxidative attack by agents like hydrogen peroxide. |

| Thermal Stress | Degradation is expected at elevated temperatures. | Decarboxylation, polymerization, and isomerization to the (E)-isomer. | Thermal degradation of poly(acrylic acid) involves dehydration and decarboxylation.[5] Cinnamic acid derivatives can undergo thermal isomerization. |

| Photostability | Likely susceptible to photodegradation, including isomerization and dimerization. | (E)-2-Cyano-3-(p-tolyl)acrylic acid, cyclobutane dimers. | Cinnamic acid and its derivatives are known to undergo photodimerization and photoisomerization upon exposure to UV light.[6][7][8] |

Potential Degradation Pathways

The key reactive sites in this compound suggest several potential degradation pathways under stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a series of forced degradation studies.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Detailed Methodologies

The following are detailed protocols for key forced degradation experiments, which should be optimized for the specific compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]

4.2.1. Acidic and Basic Hydrolysis

-

Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.

-

For basic hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.

-

For neutral hydrolysis, mix the stock solution with purified water.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

4.2.2. Oxidative Degradation

-

Objective: To evaluate the compound's sensitivity to oxidation.

-

Procedure:

-

Prepare a stock solution of the compound as described above.

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Incubate the solution at room temperature.

-

Withdraw and analyze aliquots at specified time points.

-

4.2.3. Thermal Degradation

-

Objective: To determine the effect of elevated temperatures on the solid compound.

-

Procedure:

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber.

-

Expose the sample to a temperature significantly higher than that for accelerated stability testing (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

4.2.4. Photostability Testing

-

Objective: To assess the compound's stability when exposed to light.

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (a combination of visible and UV light).

-

Simultaneously, keep control samples in the dark.

-

After the specified exposure period, analyze both the exposed and control samples by HPLC.

-

Recommended Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Table 2: Recommended Analytical Techniques for Stability Assessment

| Technique | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the parent compound and its degradation products. | Column: C18 reverse-phase. Mobile Phase: Gradient of an aqueous buffer (e.g., phosphate buffer with pH adjusted to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol). Detection: UV spectrophotometry at the λmax of the compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of degradation products. | Coupled with the HPLC system to obtain mass-to-charge ratios of eluting peaks. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structures of isolated degradation products. | ¹H and ¹³C NMR of purified degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups during degradation. | Analysis of solid samples or residues after stress testing. |

Conclusion

While specific stability data for this compound is not currently available, a comprehensive stability profile can be inferred from the behavior of related α-cyanoacrylic and cinnamic acid derivatives. The compound is predicted to be susceptible to degradation under hydrolytic (especially basic), thermal, and photolytic stress. The primary degradation pathways are likely to involve hydrolysis of the nitrile group, isomerization of the double bond, decarboxylation, and photodimerization. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly evaluate the stability of this compound and to develop stable formulations and appropriate storage conditions. It is imperative that these general procedures are tailored and validated for this specific molecule to ensure accurate and reliable stability data.

References

- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Determining the Solubility of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a compound of interest in various research and development sectors. A fundamental physicochemical property governing its behavior in solution-based applications, such as formulation development and biological assays, is its solubility. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in a range of common solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols and data presentation frameworks to enable researchers to generate and structure their own solubility data. The guide includes a general experimental workflow, specific protocols for gravimetric and HPLC-based solubility determination, and a template for data summarization.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a lead compound is a critical parameter that influences its bioavailability, formulation, and efficacy. This compound, with its acrylic acid moiety, is anticipated to exhibit pH-dependent solubility in aqueous solutions and variable solubility in organic solvents based on polarity. Understanding its solubility profile is a prerequisite for its advancement in drug development and other chemical applications. This guide presents a structured approach to systematically determine and document the solubility of this compound.

General Experimental Workflow for Solubility Determination

A systematic approach to determining the solubility of a compound involves several key steps, from solvent selection to quantitative analysis. The following workflow can be adapted for the analysis of this compound.

Caption: A general workflow for the experimental determination of solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC |

Experimental Protocols

The following are detailed protocols for commonly used methods to determine the solubility of a solid compound in a liquid solvent.

Gravimetric Method for Organic Solvents

This method is suitable for determining solubility in volatile organic solvents where the solute is non-volatile.[1][2][3]

Objective: To determine the mass of this compound dissolved in a known volume of solvent by evaporating the solvent and weighing the residue.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone)

-

Scintillation vials or screw-cap test tubes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter to remove any particulate matter.

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry glass vial.

-

Record the exact weight of the vial with the supernatant.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.[4]

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

HPLC Method for Aqueous and Organic Solvents

This method is highly accurate and can be used for a wide range of solvents, especially for aqueous solutions and when dealing with low solubilities.[5][6][7]

Objective: To determine the concentration of this compound in a saturated solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

This compound (solid)

-

Selected solvents (aqueous buffers, organic solvents)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-6 from the Gravimetric Method protocol to obtain a clear, saturated solution.

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of lower concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate column and mobile phase. Given the aromatic and acidic nature of the compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. The UV detector wavelength should be set to the absorbance maximum of the compound, which can be determined by a UV scan.

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Generate a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Take a precise aliquot of the filtered saturated solution and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration is the solubility.

-

Hypothetical Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not defined in the literature, compounds with similar structural motifs (cyanoacrylic acids) have been investigated as inhibitors of various enzymes and cellular processes. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where such a compound might act as an inhibitor of a protein kinase.

Caption: A hypothetical signaling cascade where the compound acts as an inhibitor.

This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. By following the outlined protocols and utilizing the provided templates, consistent and reliable solubility data can be generated, which is essential for the continued development and application of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 5. lcms.cz [lcms.cz]

- 6. HPLC Analysis of Acrylic Acid Derivatives on Discovery® Zr-Carbon application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 7. waters.com [waters.com]

Methodological & Application

Protocol for the Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Application Note

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted acrylic acid derivative with potential applications in organic synthesis and materials science. Its structure, featuring a cyano group and a tolyl moiety conjugated to an acrylic acid backbone, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The specific (Z)-geometry of the double bond can influence the stereochemical outcome of subsequent reactions and the properties of resulting materials. This document provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation, a reliable method for the formation of carbon-carbon double bonds.

Principle of the Method

The synthesis of this compound is achieved through the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. The reaction is catalyzed by a weak organic base, such as piperidine. The mechanism involves the deprotonation of the active methylene group of cyanoacetic acid by the catalyst to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of p-tolualdehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated product. While the Knoevenagel condensation can produce a mixture of (E) and (Z) isomers, the (Z)-isomer can be favored under thermodynamic control, often achieved through longer reaction times or specific workup procedures, as it can be the more stable isomer.[1]

Experimental Protocol

Materials and Equipment

-

p-Tolualdehyde (C₈H₈O)

-

Cyanoacetic acid (C₃H₃NO₂)

-

Piperidine (C₅H₁₁N)

-

Ethanol (C₂H₅OH), absolute

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cyanoacetic acid in 30 mL of absolute ethanol.

-

Addition of Reactants: To this solution, add 6.0 g of p-tolualdehyde followed by 1.0 mL of piperidine.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

-

Isolation of the Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification:

-

Suspend the crude product in 50 mL of distilled water.

-

Slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This step ensures the complete protonation of the carboxylic acid.

-

Collect the purified product by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven at 60 °C to a constant weight.

-

Data Presentation

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Melting Point | Not explicitly found for (Z)-isomer. Expected to be distinct from (E)-isomer. |

| Yield | Typical yields for Knoevenagel condensations of this type are in the range of 70-90%. |

| Infrared (IR) Data (cm⁻¹) | Expected characteristic peaks:~3300-2500 (O-H stretch, carboxylic acid)~2220 (C≡N stretch)~1700 (C=O stretch, carboxylic acid)~1600 (C=C stretch) |

| ¹H NMR Data (CDCl₃, δ ppm) | Expected characteristic peaks:~8.0-8.2 (1H, s, vinylic proton)~7.8-7.9 (2H, d, aromatic protons)~7.2-7.3 (2H, d, aromatic protons)~2.4 (3H, s, methyl protons)~10-12 (1H, br s, carboxylic acid proton) |

| ¹³C NMR Data (CDCl₃, δ ppm) | Expected characteristic peaks:~165-170 (C=O)~150-155 (Ar-C=)~140-145 (Ar-C-CH₃)~130-135 (Ar-CH)~128-130 (Ar-CH)~115-120 (C≡N)~100-105 (=C-CN)~21-22 (CH₃) |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

High-Yield Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route is the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. This application note outlines various catalytic systems and reaction conditions to favor the formation of the desired (Z)-isomer, which is often the kinetic product and can possess distinct biological activities compared to its (E)-isomer counterpart. While the (E)-isomer is frequently the thermodynamically favored product in many standard Knoevenagel condensations, careful selection of catalysts and reaction conditions can enhance the yield of the (Z)-isomer. This protocol also includes methods for the characterization of the final product and a summary of quantitative data.

Introduction

α,β-Unsaturated cyanoacrylic acids are important intermediates in the synthesis of a wide range of biologically active molecules and functional polymers. The geometric isomerism of the double bond ((Z) or (E)) can significantly influence the pharmacological and material properties of the final products. This compound, in particular, is a precursor for various heterocyclic compounds and has potential applications in drug development due to the structural motifs it can generate. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is the most common method for the synthesis of these compounds. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. This protocol details a method optimized for the high-yield synthesis of the (Z)-isomer.

Synthesis of this compound

The synthesis of this compound is achieved via the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. Several catalytic systems can be employed to promote this reaction, with varying degrees of stereoselectivity. Below are protocols for different catalytic approaches.

Table 1: Overview of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Solvent | Temperature (°C) | Typical Yields | Stereoselectivity | Reference |

| Piperidine | Acetonitrile | Reflux | Good to Excellent | Mixture of isomers, optimization needed for (Z) | General Knoevenagel protocols |

| Ammonium Acetate | Toluene | Reflux | Good | Often favors (E)-isomer | General Knoevenagel protocols |

| [Bmim][OAc] (Ionic Liquid) | Water | Room Temperature | High | Potentially tunable | Greener synthesis protocols[1] |

| Diisopropylethylammonium acetate (DIPEAc) | Dichloromethane | Room Temperature | High | Reported for esters, adaptable for acids[2][3] | Improved Knoevenagel protocols[2][3] |

Experimental Protocols

Protocol 1: Piperidine Catalyzed Synthesis in Acetonitrile

This protocol is a standard method for Knoevenagel condensation and can be optimized to favor the (Z)-isomer, often by using shorter reaction times to isolate the kinetic product.

Materials:

-

p-Tolualdehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Piperidine (0.1 eq)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of p-tolualdehyde in anhydrous acetonitrile, add cyanoacetic acid.

-

Add piperidine dropwise to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Note: Shorter reaction times may favor the formation of the (Z)-isomer. The Z/E ratio should be determined by ¹H NMR analysis of the crude product.

Protocol 2: Ionic Liquid [Bmim][OAc] Catalyzed Synthesis in Water

This protocol offers a greener alternative with the potential for high yields and catalyst recycling.[1]

Materials:

-

p-Tolualdehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve p-tolualdehyde and cyanoacetic acid in water.

-

Add [Bmim][OAc] to the mixture and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

-

Upon completion, acidify the reaction mixture with 1 M HCl to precipitate the product.

-

Filter the solid product and wash with cold water.

-

The aqueous filtrate containing the ionic liquid can be concentrated and reused.

-

The crude product can be further purified by recrystallization.

Characterization Data

The characterization of the (Z) and (E) isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton is a key indicator of the stereochemistry.

Table 2: Expected Spectroscopic Data for 2-Cyano-3-(p-tolyl)acrylic acid

| Isomer | ¹H NMR (δ, ppm) - Vinylic Proton | ¹³C NMR (δ, ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions |

| (Z)-isomer | Typically upfield (lower δ) compared to the (E)-isomer | Distinct shifts for the vinylic carbon and the carboxyl carbon compared to the (E)-isomer | ~2220 (C≡N), ~1700 (C=O), ~1600 (C=C) |

| (E)-isomer | Typically downfield (higher δ) compared to the (Z)-isomer | Distinct shifts for the vinylic carbon and the carboxyl carbon compared to the (Z)-isomer | ~2220 (C≡N), ~1700 (C=O), ~1600 (C=C) |

Note: Precise chemical shifts can vary depending on the solvent and concentration. It is crucial to compare the obtained spectra with literature data for analogous compounds to confirm the stereochemistry.

Logical Workflow and Diagrams

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Diagram 2: Relationship between Isomers

References

Application Notes and Protocols for (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a small molecule belonging to the class of α,β-unsaturated carboxylic acids. Its structural features, particularly the cyano and acrylic acid moieties, suggest potential activity as an enzyme inhibitor. Compounds with similar structures, such as tyrphostins, have been identified as potent inhibitors of protein tyrosine kinases (PTKs), which are critical mediators of cellular signaling pathways.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including cancer, making PTKs attractive targets for therapeutic intervention.[2]

These application notes provide a comprehensive guide for researchers interested in evaluating the inhibitory potential of this compound against a representative protein tyrosine kinase. The following sections detail the necessary materials, step-by-step protocols for conducting enzyme inhibition assays, and methods for data analysis.

Potential Enzyme Targets and Mechanism of Action

Given its structural similarity to known tyrosine kinase inhibitors (TKIs), a plausible hypothesis is that this compound may act as a competitive inhibitor at the ATP-binding site of a protein tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] TKIs function by blocking the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[2] The proposed mechanism involves the inhibitor molecule occupying the active site of the enzyme, preventing the binding of ATP and subsequent phosphate transfer.

Hypothetical Signaling Pathway Affected by this compound

References

- 1. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

Application of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid in Medicinal Chemistry

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid belongs to the class of 2-cyano-3-arylacrylic acid derivatives, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds are characterized by a vinyl group substituted with a cyano and a carboxylic acid group, which are known to participate in various biological interactions. The presence of the p-tolyl group further influences the molecule's steric and electronic properties, potentially modulating its biological profile. While extensive data on the specific isomer this compound is limited in publicly available literature, research on structurally related 2-cyanoacrylamide and 2-cyano-3-arylacrylic acid derivatives has revealed promising potential in oncology and inflammatory diseases. This document provides an overview of the potential applications, mechanisms of action, and relevant experimental protocols based on the activities of these closely related analogs.

Potential Therapeutic Applications

Research into derivatives of 2-cyano-3-arylacrylic acid suggests several potential therapeutic applications, primarily in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Numerous 2-cyano-3-arylacrylonitrile and 2-cyanoacrylamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Another significant anticancer mechanism identified for this class of compounds is the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation. Inhibition of TAK1 can lead to the induction of apoptosis in cancer cells.

Anti-inflammatory Activity

The demonstrated inhibition of the TAK1/NF-κB signaling pathway also points to the potential of this compound and its analogs as anti-inflammatory agents. The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition can reduce the production of pro-inflammatory cytokines.

Quantitative Data on Related Compounds

The following tables summarize the biological activity of representative 2-cyano-3-arylacrylic acid derivatives. It is important to note that these are analogous compounds, and the activity of this compound itself may vary.

Table 1: Anticancer Activity of 2-Cyano-3-arylacrylamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-2-cyano-3-(het)arylacrylamide 5 | MCF7 (Breast) | 61.2 µg/mL | [1] |

| (E)-2-cyano-3-(het)arylacrylamide 10 | MCF7 (Breast) | 66.4 µg/mL | [1] |

| (E)-2-cyano-3-(het)arylacrylamide 14 | MCF7 (Breast) | 55.3 µg/mL | [1] |

| p-toluidino derivative 3d | HeLa (Cervical) | 0.030 | [2] |